Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate
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Overview
Description
The compound seems to be a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also appears to have a piperidine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized for various purposes . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds involves complex interactions and bonding . For instance, in the case of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, two pyridylpyrimidine fragments take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å .Chemical Reactions Analysis
In terms of chemical reactions, similar compounds have been evaluated for their anti-tubercular activity . They have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, some compounds have shown significant anti-angiogenic and DNA cleavage activities , while others have shown good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM .Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis of Pyrimidinones : A study describes a one-pot synthesis method involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate or hydrochloride in the presence of piperidine, leading to pyrimidinones and their salts. This method demonstrates the chemical versatility of compounds like Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate in synthesizing complex molecules (Bararjanian et al., 2010).
Metabolism Studies : Research on Flumatinib, a tyrosine kinase inhibitor, has revealed insights into the metabolism of similar compounds. It shows how compounds like this compound can be metabolized in the human body, yielding various metabolites through processes like N-demethylation and amide hydrolysis (Gong et al., 2010).
Medicinal Chemistry and Drug Development
Histone Deacetylase Inhibitor : The compound MGCD0103, which bears structural similarities to this compound, was identified as a histone deacetylase inhibitor. It has shown potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Anti-Angiogenic and DNA Cleavage Properties : Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, a compound structurally related to this compound, have been shown to inhibit angiogenesis and exhibit DNA cleavage activities. This highlights the potential of such compounds in cancer treatment (Kambappa et al., 2017).
Analytical Applications
- Nonaqueous Capillary Electrophoresis : The use of nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances, including compounds like this compound, has been explored. This technique is effective for quality control in pharmaceuticals (Ye et al., 2012).
Mechanism of Action
Target of Action
Similar compounds, such as piperidine derivatives, have been found to interact with a variety of targets, including anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .
Mode of Action
For instance, piperidine derivatives have been shown to inhibit ALK and ROS1, potentially disrupting cell signaling pathways .
Biochemical Pathways
Inhibition of kinases like alk and ros1 can affect multiple signaling pathways, leading to downstream effects such as cell cycle arrest, apoptosis, or reduced cell proliferation .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against various cancer cell lines .
Safety and Hazards
In terms of safety and hazards, it’s important to avoid breathing mist, gas or vapours of similar compounds. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The future directions of research into similar compounds could involve the design and synthesis of new pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Properties
IUPAC Name |
methyl 4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-17(23)14-7-5-13(6-8-14)16(22)21-11-2-4-15(12-21)25-18-19-9-3-10-20-18/h3,5-10,15H,2,4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFENGTATBDPJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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